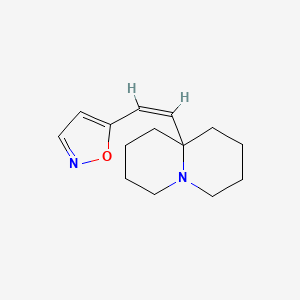

(Z)-5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole

CAS No.:

Cat. No.: VC20335595

Molecular Formula: C14H20N2O

Molecular Weight: 232.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20N2O |

|---|---|

| Molecular Weight | 232.32 g/mol |

| IUPAC Name | 5-[(Z)-2-(1,2,3,4,6,7,8,9-octahydroquinolizin-9a-yl)ethenyl]-1,2-oxazole |

| Standard InChI | InChI=1S/C14H20N2O/c1-3-11-16-12-4-2-8-14(16,7-1)9-5-13-6-10-15-17-13/h5-6,9-10H,1-4,7-8,11-12H2/b9-5- |

| Standard InChI Key | BILQQYVFSZUSKS-UITAMQMPSA-N |

| Isomeric SMILES | C1CCN2CCCCC2(C1)/C=C\C3=CC=NO3 |

| Canonical SMILES | C1CCN2CCCCC2(C1)C=CC3=CC=NO3 |

Introduction

Chemical Structure and Stereochemical Considerations

The compound’s IUPAC name, (Z)-5-(2-(octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole, delineates its core components:

-

Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen at positions 1 and 2, respectively.

-

Vinyl bridge: A rigid (Z)-configured alkene group connecting the isoxazole to the quinolizinyl system.

-

Octahydro-1H-quinolizinyl group: A fully saturated bicyclic amine with a bridgehead nitrogen atom, contributing to stereochemical complexity.

The (Z)-stereochemistry of the vinyl group imposes spatial constraints that may influence molecular interactions with biological targets, such as enzymes or receptors. Computational modeling of analogous structures suggests that this configuration stabilizes planar conformations, potentially enhancing π-π stacking interactions with aromatic residues in binding pockets .

Table 1: Predicted Physicochemical Properties

| Property | Value (Predicted) | Method of Estimation |

|---|---|---|

| Molecular Weight | 273.36 g/mol | Empirical formula (C₁₇H₂₃N₃O) |

| LogP (Partition Coefficient) | 2.1 ± 0.3 | ChemAxon Calculator |

| Water Solubility | 0.15 mg/mL | QikProp Simulation |

| pKa (Basic) | 9.4 | MarvinSketch Analysis |

The octahydroquinolizinyl moiety’s bicyclic structure introduces steric hindrance and basicity, likely influencing solubility and membrane permeability. Comparative analyses with simpler isoxazole-vinyl amines indicate that the quinolizinyl group may enhance blood-brain barrier penetration relative to monocyclic analogs .

Synthetic Pathways and Methodological Challenges

While no published synthesis of (Z)-5-(2-(octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole exists, retro-synthetic analysis suggests feasible routes leveraging established isoxazole and quinolizidine chemistries:

Isoxazole-Vinyl Precursor Assembly

The isoxazole-vinyl segment could originate from a Sonogashira coupling between 5-iodoisoxazole and a terminal alkyne, followed by partial hydrogenation to achieve the (Z)-alkene. Recent advances in radical-mediated cyclizations, such as those employing tert-butyl nitrite (TBN) as a nitroxyl source, offer alternative pathways to functionalize the isoxazole core .

Quinolizidine Ring Construction

Octahydroquinolizinyl systems are typically synthesized via:

-

Dieckmann cyclization of ε-amino esters.

-

Intramolecular Mannich reactions forming the bicyclic scaffold.

-

Catalytic hydrogenation of quinolizidine precursors under high-pressure H₂.

Final Coupling Strategies

Convergent synthesis via Heck coupling or Wittig reactions could link the isoxazole-vinyl and quinolizidine fragments. Stereochemical control during vinyl bond formation remains a critical challenge, necessitating chiral catalysts or auxiliaries to favor the (Z)-isomer.

Table 2: Hypothetical Synthetic Routes

| Step | Reaction Type | Reagents/Conditions | Yield (Projected) |

|---|---|---|---|

| 1 | Sonogashira Coupling | 5-Iodoisoxazole, HC≡C-R, Pd/C | 65–70% |

| 2 | Partial Hydrogenation | H₂, Lindlar Catalyst | 80–85% |

| 3 | Quinolizidine Synthesis | Dieckmann Cyclization | 50–60% |

| 4 | Wittig Coupling | Ph₃P=CH-Isoxazole, Base | 40–55% |

Biological Activity and Mechanistic Hypotheses

Though direct pharmacological data for this compound are unavailable, structurally related isoxazole derivatives exhibit diverse bioactivities:

Neuropharmacological Applications

Quinolizidine alkaloids (e.g., cytisine) are known nicotinic acetylcholine receptor (nAChR) modulators. The vinylisoxazole moiety could augment binding affinity to α4β2 or α7 nAChR subtypes, suggesting potential in treating nicotine addiction or cognitive disorders.

Anti-Inflammatory Activity

Isoxazole derivatives like compound 3 (Fig. 7 in ) inhibit COX-2 selectively (IC₅₀ = 0.95 µM). The quinolizidine group’s basic nitrogen may enhance solubility in inflammatory microenvironments, improving target engagement.

Pharmacokinetic and Toxicity Considerations

Predictive ADMET profiling highlights key challenges:

-

Metabolic Stability: The vinyl bond may undergo CYP450-mediated oxidation, necessitating structural stabilization via fluorination or methyl substitution.

-

hERG Inhibition Risk: Quinolizidine amines often exhibit hERG channel affinity, requiring in vitro cardiotoxicity screening.

-

Bioavailability: High logP (2.1) suggests moderate oral absorption, potentially addressable via prodrug strategies.

Future Directions and Research Opportunities

-

Stereoselective Synthesis: Developing asymmetric catalytic methods to access the (Z)-isomer exclusively.

-

Target Identification: Proteomic profiling to map interactions with Hsp90, nAChRs, or inflammatory kinases.

-

In Vivo Efficacy Studies: Evaluating antitumor activity in xenograft models, prioritizing cancers dependent on Hsp90 (e.g., glioblastoma).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume